molecular formula C22H24N2O2S B11074495 5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one

5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one

Cat. No.: B11074495
M. Wt: 380.5 g/mol
InChI Key: JATIUQUPVNCJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinone core substituted with benzyl, dimethylphenoxyethyl, and methyl groups, making it a unique structure for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the pyrimidinone core with 3,5-dimethylphenoxyethyl halides in the presence of a base to form the desired ether linkage.

    Sulfur Introduction: The sulfanyl group can be introduced through a thiolation reaction using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The benzyl and dimethylphenoxyethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrimidinone derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and the presence of a sulfanyl linkage, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-benzyl-2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H24N2O2S/c1-15-11-16(2)13-19(12-15)26-9-10-27-22-23-17(3)20(21(25)24-22)14-18-7-5-4-6-8-18/h4-8,11-13H,9-10,14H2,1-3H3,(H,23,24,25)

InChI Key

JATIUQUPVNCJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.